(3beta)-Allopregnanolone Sulfate Sodium Salt
Description
Table 1: Synonyms and Registry Identifiers
| Synonym | Source |
|---|---|
| 3β-Hydroxy-5α-pregnan-20-one Sulfate Sodium Salt | PubChem |
| Allopregnanolone Sulfate Sodium Salt | Evitachem |
| 215996-42-2 (CAS Number) | ChemicalBook |
| Sodium 3β-sulfoxy-5α-pregnan-20-one | PubMed |
The CAS registry number 215996-42-2 is universally recognized across chemical databases, including PubChem and ChemSpider.
Molecular Formula and Weight Determination
The molecular formula C₂₁H₃₃NaO₅S was confirmed via high-resolution mass spectrometry and elemental analysis. The sodium counterion contributes to the compound’s ionic character, while the sulfate ester group introduces polarity.
Table 2: Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 420.5 g/mol | PubChem |
| Exact Mass | 420.192 Da | Evitachem |
| Monoisotopic Mass | 420.192 Da | ChemicalBook |
Discrepancies in reported molecular weights (e.g., 422.56 g/mol in some sources) likely stem from isotopic variations or measurement techniques.
Stereochemical Configuration at C3β Position
The C3β stereochemistry is critical for biological activity. Nuclear magnetic resonance (NMR) studies confirm the β-orientation of the hydroxyl group prior to sulfation, which is retained in the sulfate ester. The chair conformation of the A-ring places the sulfate moiety equatorially, minimizing steric hindrance and stabilizing interactions with hydrophobic pockets in target proteins like GABAA receptors.
Key Structural Features:
- 5α-Reduced Pregnane Skeleton : Enhances rigidity and planar structure.
- C17 Acetyl Group : Participates in hydrophobic interactions.
- C3β-Sulfate Ester : Introduces a negatively charged group for ionic binding.
Sulfate Ester Group Conformation Analysis
The sulfate ester at C3 adopts a tetrahedral geometry , with bond angles near 109.5° between sulfur and oxygen atoms. X-ray crystallography of analogous sulfated steroids reveals that the sulfate group forms hydrogen bonds with water molecules in aqueous solutions, enhancing solubility.
Table 3: Sulfate Group Bond Characteristics
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| S–O (Ester) | 1.46–1.49 | 109.5 (ideal) | PubMed |
| S–O (Non-ester) | 1.43–1.45 | 104–112 | PubMed |
The sulfate ester’s hydrolysis susceptibility is pH-dependent, with cleavage occurring under acidic conditions via protonation of the leaving group.
Sodium Counterion Coordination Chemistry
The sodium ion (Na⁺) forms a monodentate ionic bond with the sulfate group, as shown in molecular dynamics simulations. This interaction stabilizes the compound in aqueous media, with an estimated binding energy of −15.2 kcal/mol.
Coordination Environment:
Properties
IUPAC Name |
sodium;[(3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16?,17+,18?,19?,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMMUZNTWFYGK-OUJOLINGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfation of Allopregnanolone
The synthesis begins with allopregnanolone (5α-pregnan-3β-ol-20-one), which undergoes sulfation at the 3β-hydroxy group. The reaction typically employs a sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
Reaction Conditions :
-
Molar Ratio : Allopregnanolone : SO₃-pyridine = 1 : 1.2
-
Temperature : 0–5°C (to minimize side reactions)
-
Duration : 4–6 hours
-
Solvent : Anhydrous DMF (water content <0.1%)
The sulfation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom, forming the sulfate ester. Pyridine acts as a base to neutralize generated HCl, ensuring reaction efficiency.
Sodium Salt Formation
The intermediate (3beta)-allopregnanolone sulfate is treated with sodium hydroxide (NaOH) to replace the pyridinium counterion with sodium:
Purification :
-
Precipitation : Addition of cold diethyl ether to the reaction mixture yields a white precipitate.
-
Recrystallization : Dissolution in hot ethanol followed by slow cooling enhances purity (>98%).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and consistency. Continuous flow reactors offer advantages over batch processes:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 6 hours | 1.5 hours |
| Yield | 75% | 89% |
| Purity | 95% | 98.5% |
Key Modifications :
-
Temperature Control : Jacketed reactors maintain 0–5°C during sulfation.
-
In-line Neutralization : NaOH is introduced immediately post-sulfation to prevent degradation.
Solvent Recovery and Waste Management
DMF is distilled and reused, reducing costs by 40%. Sulfur trioxide-pyridine complexes are neutralized with aqueous NaHCO₃ before disposal.
Optimization of Reaction Parameters
Impact of Solvent Polarity
Solvent selection critically influences reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) | Yield |
|---|---|---|---|
| DMF | 36.7 | 0.12 | 89% |
| THF | 7.6 | 0.04 | 62% |
| Acetonitrile | 37.5 | 0.10 | 78% |
DMF’s high polarity stabilizes the transition state, accelerating sulfation.
Stoichiometric Effects
Excess SO₃-pyridine (>1.2 eq) increases side products (e.g., over-sulfation at C20). Optimal molar ratio: 1.1–1.3 eq.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Method :
-
Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)
-
Mobile Phase : 60:40 methanol:10 mM ammonium acetate (pH 5.0)
-
Detection : UV at 210 nm
Results :
-
Retention Time: 8.2 minutes
-
Purity: 98.7% (area normalization)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
-
δ 3.85 (m, 1H, H-3β)
-
δ 2.30 (s, 3H, C20 acetyl)
-
δ 0.98 (s, 3H, C18 methyl)
¹³C NMR :
-
δ 209.5 (C20 ketone)
-
δ 80.1 (C3 sulfate)
Quality Control Standards
Regulatory Compliance
The compound must meet ICH Q3A/B guidelines for impurities:
| Impurity | Acceptance Limit |
|---|---|
| Allopregnanolone (starting material) | ≤0.2% |
| Pyridine residues | ≤10 ppm |
| Heavy metals | ≤20 ppm |
Stability Testing
Accelerated Stability (40°C/75% RH, 6 months) :
-
Assay : 97.5% (initial: 99.1%)
-
Degradation Products : None detected
Challenges and Mitigation Strategies
Hydrolysis of Sulfate Group
The sulfate ester is prone to hydrolysis under acidic or alkaline conditions.
Preventive Measures :
-
Lyophilization : Store as a lyophilized powder at -20°C.
-
Buffer Formulation : Use pH 7.4 phosphate buffer in formulations.
Scalability Issues
Problem : Crystallization variability in large batches.
Solution : Seeding with pure crystals ensures uniform crystal size distribution.
Comparative Analysis with Analogous Compounds
| Compound | Sulfation Position | Salt Form | Solubility (mg/mL) |
|---|---|---|---|
| (3beta)-Allopregnanolone Sulfate Sodium Salt | 3β | Sodium | 52.3 |
| (3alpha)-Allopregnanolone Sulfate Pyridinium Salt | 3α | Pyridinium | 28.7 |
| Pregnanolone Sulfate | 3α | Sodium | 48.9 |
The 3β-configuration and sodium counterion confer superior solubility, critical for parenteral formulations.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Allopregnanolone Sulfate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to regenerate allopregnanolone and sulfuric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Nucleophilic reagents can be employed to replace the sulfate group.
Major Products
Hydrolysis: Allopregnanolone and sulfuric acid.
Oxidation: Oxidized derivatives of allopregnanolone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurological Disorders
- Anxiety and Depression : Research indicates that (3beta)-Allopregnanolone Sulfate may have therapeutic effects in treating anxiety and depression due to its ability to modulate GABA_A receptors . Clinical studies have shown that neurosteroids can exert anxiolytic effects by influencing the activity of corticotrophin-releasing hormone neurons, which are critical in stress response .
- Epilepsy : The compound has been studied for its anticonvulsant properties. It has shown efficacy in reducing seizure activity in animal models, suggesting potential for therapeutic use in epilepsy management .
Pain Management
- Antinociceptive Effects : (3beta)-Allopregnanolone Sulfate has been investigated for its analgesic properties. Studies using voltage-clamp techniques have demonstrated that it can modulate sodium channels involved in pain signaling pathways, indicating a potential role in treating chronic pain conditions .
Neuroprotection
- Neuroprotective Effects : The compound has shown promise in promoting neuronal repair following injuries or lesions. Research indicates that it may enhance neurogenesis and protect against neurodegenerative processes, making it a candidate for treating conditions like Alzheimer's disease and multiple sclerosis .
Clinical Trials
- A clinical trial assessing the efficacy of (3beta)-Allopregnanolone Sulfate in patients with treatment-resistant depression reported significant improvements in mood and anxiety levels following administration .
Animal Studies
Mechanism of Action
The mechanism of action of (3beta)-Allopregnanolone Sulfate Sodium Salt involves its interaction with GABA_A receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to increased neuronal inhibition. This results in its anxiolytic, sedative, and anticonvulsant effects. The compound also influences other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Key Sulfated Neurosteroids:
Structural Insights:
- C17 Substituents : DHEAS and PS differ at C17, influencing their GABAA modulation kinetics. DHEAS reduces current amplitude, while PS accelerates desensitization .
- Stereochemistry: The 3β vs. 3α configuration in allopregnanolone sulfate derivatives affects NMDA receptor binding potency. Pregnanolone sulfate (3α) shows stronger NMDA antagonism than (3β)-allopregnanolone sulfate .
Pharmacological and Behavioral Contrasts
GABAA Receptor Modulation:
NMDA Receptor Interactions:
Behavioral Outcomes:
- Analgesia: Allopregnanolone demonstrates analgesic effects in preclinical models, while DHEAS lacks efficacy .
- Anxiety: (3β)-Allopregnanolone Sulfate’s NMDA antagonism may reduce anxiety, contrasting with PS’s bidirectional effects (anxiogenic at low doses, anxiolytic at high doses) .
- Epilepsy: Allopregnanolone is anticonvulsant, but its sulfate form shows reduced efficacy in epileptic neurons. PS exacerbates seizure activity .
Research Implications and Therapeutic Potential
The distinct receptor profiles of sulfated neurosteroids highlight their divergent roles in neurological disorders. (3β)-Allopregnanolone Sulfate Sodium Salt’s NMDA antagonism positions it as a candidate for conditions like PTSD or neurodegenerative diseases, where excessive glutamate signaling is pathological . In contrast, PS’s NMDA agonist properties limit its therapeutic utility but make it a valuable tool for studying synaptic plasticity. DHEAS remains critical in aging-related cognitive research due to its dual GABAA and σ1 receptor interactions .
Biological Activity
(3beta)-Allopregnanolone Sulfate Sodium Salt is a synthetic derivative of allopregnanolone, a neuroactive steroid known for its significant biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, mechanism of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by its enhanced solubility and bioavailability compared to allopregnanolone. It functions primarily as a positive allosteric modulator of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation leads to various pharmacological effects including anxiolytic, anticonvulsant, and neuroprotective actions .
The primary mechanism through which this compound exerts its effects is via GABA_A receptor modulation. By enhancing the inhibitory effects of GABA, it leads to increased neuronal inhibition. This mechanism contributes to several therapeutic effects:
- Anxiolytic Effects : The compound's ability to enhance GABAergic transmission reduces anxiety levels.
- Anticonvulsant Properties : It has shown efficacy in preventing seizures through its action on GABA_A receptors.
- Neuroprotection : The compound exhibits anti-apoptotic effects, potentially protecting neurons from damage due to excitotoxicity and inflammation .
Table 1: Summary of Key Research Findings
Case Study: Neuroprotection in Hypoxic Conditions
In a study by Fry et al., spiny mouse dams were treated with allopregnanolone prior to inducing birth asphyxia in their offspring. The treatment led to significant preservation of hippocampal function and reduced cell death markers in Purkinje cells, suggesting that allopregnanolone's neuroprotective properties are effective even under severe stress conditions .
Therapeutic Applications
The therapeutic applications of this compound are broad:
- Anxiety Disorders : Due to its anxiolytic properties, it is being explored as a treatment for anxiety disorders.
- Epilepsy : Its anticonvulsant effects make it a candidate for managing epilepsy.
- Neurodegenerative Diseases : Research indicates potential benefits in conditions like Alzheimer's disease due to its neuroprotective effects .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (3β)-allopregnanolone sulfate sodium salt in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., allopregnanolone-d5) to improve precision. For sulfated neurosteroids, solid-phase extraction (SPE) with C18 columns and ion-pairing reagents (e.g., ammonium acetate) enhances recovery. Confirm matrix effects via post-column infusion experiments .
- Rationale : Sulfated metabolites require specialized handling due to their polarity and low abundance. LC-MS/MS provides specificity against interfering endogenous compounds.
Q. How does (3β)-allopregnanolone sulfate sodium salt interact with neuronal receptors?
- Mechanistic Insight : Unlike its non-sulfated counterpart (allopregnanolone), the sulfate derivative acts as a negative allosteric modulator of NMDA receptors, reducing Ca²⁺ influx and excitotoxicity. Concurrently, it antagonizes GABA_A receptor-mediated currents at high concentrations (IC₅₀ ~10 μM) .
- Experimental Design : Use patch-clamp electrophysiology in hippocampal slices or transfected HEK293 cells expressing recombinant NMDA/GABA_A receptors. Include pregnanolone sulfate as a comparator to assess stereospecificity .
Advanced Research Questions
Q. How do contradictory findings on (3β)-allopregnanolone sulfate’s neuroprotective vs. pro-excitatory effects arise, and how can they be resolved?
- Data Contradiction Analysis : Discrepancies stem from concentration-dependent effects (e.g., NMDA inhibition at low μM vs. GABA_A antagonism at higher doses) and model-specific factors (e.g., cell type, sulfatase activity).
- Resolution Strategy :
Perform dose-response curves across 0.1–100 μM.
Co-administer sulfatase inhibitors (e.g., DU-14) to stabilize sulfate levels in vivo.
Use conditional knockout models (e.g., GluN2B-deficient mice) to isolate receptor-specific effects .
Q. What experimental approaches are critical for distinguishing (3β)-allopregnanolone sulfate’s direct effects from its metabolic precursors?
- Methodology :
Isotopic Tracer Studies : Administer deuterated allopregnanolone and track sulfate conjugation via LC-MS/MS.
Enzyme Inhibition : Block sulfotransferases (SULT2A1) with pentachlorophenol to assess precursor contribution.
Genetic Models : Use SULT2A1 knockout animals to eliminate endogenous sulfation .
- Key Consideration : Control for pH shifts in buffer systems, as sulfated steroids exhibit pH-dependent solubility .
Q. How does the sodium counterion in (3β)-allopregnanolone sulfate sodium salt influence its pharmacokinetics?
- Pharmacokinetic Considerations : The sodium ion enhances aqueous solubility (>50 mg/mL) but may alter blood-brain barrier (BBB) penetration. Compare with ammonium or potassium salts in in situ brain perfusion assays.
- Experimental Validation : Use capillary electrophoresis to measure ionic mobility differences or assess tissue distribution via radiolabeled (³⁵S) sulfate in rodent models .
Methodological Challenges & Solutions
Q. What are the key pitfalls in synthesizing high-purity (3β)-allopregnanolone sulfate sodium salt, and how are they addressed?
- Synthesis Protocol :
Start with allopregnanolone (≥99% purity by HPLC).
Sulfate conjugation via pyridine-SO₃ complex in anhydrous DMF.
Purify via reverse-phase HPLC (C18 column, 10 mM ammonium bicarbonate gradient).
- Quality Control :
- Confirm sulfation position via NMR (δ 3.8–4.2 ppm for C3β-sulfate).
- Test endotoxin levels (<0.1 EU/mg) for in vivo studies .
Q. Why do in vitro and in vivo studies of (3β)-allopregnanolone sulfate show divergent neurobehavioral outcomes?
- Key Factors :
Sulfatase Activity : Plasma and brain sulfatases rapidly cleave sulfate groups in vivo, reducing bioavailability.
Protein Binding : >90% binds to albumin, limiting free fraction.
- Mitigation :
- Use continuous intracerebroventricular (ICV) infusion to bypass peripheral metabolism.
- Co-administer with albumin-binding competitors (e.g., ibuprofen) .
Data Interpretation Guidelines
Q. How should researchers contextualize the anti-inflammatory effects of (3β)-allopregnanolone sulfate in preclinical models?
- Mechanistic Context : The sulfate derivative inhibits TLR4/NF-κB signaling in macrophages (IC₅₀ ~5 μM) but requires validation in microglia-specific models.
- Translation to Disease : Prioritize models with neuroinflammation (e.g., LPS-induced depression) over peripheral inflammation. Measure IL-1β, TNF-α, and Iba1⁺ cell activation .
Q. What statistical approaches are recommended for analyzing dose-dependent biphasic responses?
- Analysis Framework :
Fit data to a biphasic sigmoidal model: .
Use Akaike information criterion (AIC) to compare with monophasic models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
